4-Ethylaniline

Catalog No.
S597633
CAS No.
589-16-2
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylaniline

CAS Number

589-16-2

Product Name

4-Ethylaniline

IUPAC Name

4-ethylaniline

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3

InChI Key

HRXZRAXKKNUKRF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N

Synonyms

4-ethylaniline

Canonical SMILES

CCC1=CC=C(C=C1)N

The exact mass of the compound 4-Ethylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62015. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Ethylaniline is a mono-alkylated primary aromatic amine, serving as a critical intermediate in the synthesis of specialized organic molecules. As a derivative of aniline, it is a foundational precursor for producing materials such as conductive polymers, azo dyes, and corrosion inhibitors. The presence of the para-positioned ethyl group, as opposed to a methyl group or no substitution, imparts distinct physical properties and reactivity, making it a non-interchangeable choice for processes requiring specific solubility, thermal stability, or electronic characteristics in the final product.

Replacing 4-Ethylaniline with baseline aniline or its closest homolog, 4-methylaniline (p-toluidine), is often unviable in performance-critical applications. The ethyl group's specific steric and electronic contributions directly influence key procurement-relevant properties. For example, in polymerization, this substituent significantly alters the solubility and processability of the resulting polymer, a factor not achievable with unsubstituted polyaniline. Similarly, in dye synthesis, the ethyl group subtly modifies the electronic properties of the diazonium intermediate, leading to quantifiable shifts in the final dye's absorption spectrum and color. These differences mean that substituting 4-Ethylaniline with a seemingly similar analog can lead to process incompatibilities, out-of-spec products, and batch failures.

Enhanced Polymer Processability: Improved Solubility of Poly(4-ethylaniline) Derivatives

The ethyl substituent on the aniline ring is a key structural feature for enhancing the solubility of the resulting conductive polymer in common organic solvents. While the parent, unsubstituted polyaniline (PANI), is known for its poor solubility, which complicates processing, polymers derived from alkyl-substituted anilines show improved characteristics. Specifically, the presence of alkyl groups like ethyl increases solubility, making poly(alkylanilines) more suitable for solution-based processing and formulation into coatings or films. This contrasts with the processing challenges of unsubstituted PANI, which often requires complex doping or blending strategies to become soluble.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataPoly(alkylanilines), including those from 4-ethylaniline, exhibit improved solubility in organic solvents.
Comparator Or BaselineUnsubstituted Polyaniline (PANI) is generally insoluble in common organic solvents.
Quantified DifferenceQualitatively significant improvement from 'insoluble' to 'soluble/processable'.
ConditionsGeneral polymer synthesis and solution processing.

For applications requiring solution-cast films or coatings of conductive polymers, selecting 4-ethylaniline as the monomer provides a direct route to a more processable end-product compared to baseline aniline.

Precursor for Azo Dyes: Fine-Tuning of Spectral Properties

In the synthesis of azo dyes via diazotization and coupling with β-naphthol, the choice of aniline precursor directly dictates the spectral properties of the final product. An azo dye synthesized from 4-Ethylaniline exhibits a maximum absorption wavelength (λmax) of approximately 485 nm. This is a distinct, measurable shift compared to the dye produced from its closest homolog, p-toluidine (4-methylaniline), which has a λmax of around 482 nm under identical conditions. This demonstrates that the ethyl group provides a specific bathochromic (red) shift relative to the methyl group.

Evidence DimensionWavelength of Maximum Absorption (λmax) of Azo Dye
Target Compound Data~485 nm
Comparator Or Baselinep-Toluidine (4-methylaniline) derivative: ~482 nm
Quantified DifferenceA bathochromic shift of ~3 nm compared to the p-toluidine-derived dye.
ConditionsAzo dye synthesized by coupling the diazotized aniline derivative with β-naphthol.

For applications in specialty pigments and dyes where precise color tuning is required, 4-Ethylaniline is the correct precursor to achieve a specific shade that is measurably different from that produced by p-toluidine.

Electrochemical Behavior: Lower Oxidation Potential Compared to Aniline

The electrochemical oxidation potential is a critical parameter for applications in electropolymerization and as a corrosion inhibitor precursor. The electron-donating nature of the ethyl group in 4-Ethylaniline lowers the energy required to remove an electron compared to the parent aniline molecule. Experimental measurements using stationary-electrode cyclovoltammetry show the oxidation potential of 4-Ethylaniline to be 0.837 V. This is lower than that of unsubstituted aniline, which has an oxidation potential of 0.937 V under the same conditions. This lower potential indicates that 4-Ethylaniline is more easily oxidized.

Evidence DimensionOxidation Potential (Ep, Volts)
Target Compound Data0.837 V
Comparator Or BaselineAniline: 0.937 V
Quantified Difference0.100 V lower (easier to oxidize) than aniline.
ConditionsStationary-electrode cyclovoltammetry in 25% isopropanol/aqueous buffer at pH 7.

This lower oxidation potential makes 4-Ethylaniline a more suitable precursor for applications requiring facile electrochemical oxidation, such as forming protective polymer films on metals at lower applied voltages or acting as a more effective electron donor in corrosion inhibition mechanisms.

Precursor for Solution-Processable Conductive Polymers

For developing conductive polymer formulations intended for coatings, printable electronics, or blended composites, 4-Ethylaniline is a strategic choice over aniline. The resulting poly(4-ethylaniline) offers enhanced solubility in organic solvents, facilitating easier processing and uniform film deposition, a significant advantage over the largely insoluble parent polyaniline.

Synthesis of Azo Dyes with Specific Red-Shifted Hues

In applications requiring precise color control, such as in specialty textiles, analytical indicators, or pigments, 4-Ethylaniline serves as a superior precursor to its methyl analog (p-toluidine). Its use leads to a predictable bathochromic (red) shift in the final dye's absorption spectrum, enabling the targeted synthesis of specific orange-red shades not achievable with other common aniline derivatives.

Development of More Efficient Corrosion Inhibitors

The lower oxidation potential of 4-Ethylaniline suggests it is a more potent electron donor than aniline, a key attribute for effective corrosion inhibitors that function by adsorbing onto and protecting metal surfaces. This makes it a preferred intermediate for synthesizing novel organic corrosion inhibitors where enhanced adsorption and protective film formation at lower electrochemical potentials are desired.

XLogP3

2

Boiling Point

217.5 °C

LogP

1.96 (LogP)

Melting Point

-4.8 °C

UNII

MHX72W1ZQV

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.65%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (89.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.14 mmHg

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

589-16-2

Wikipedia

4-ethylaniline

General Manufacturing Information

Benzenamine, 4-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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